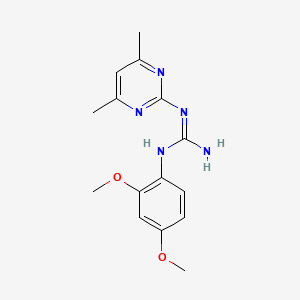![molecular formula C15H20FNO B5290746 N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound GABA, which plays a key role in regulating brain activity. In
Mecanismo De Acción
N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the desire for drugs or alcohol. Additionally, this compound has been shown to increase the activity of the reward pathway in the brain, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the reinforcing effects of cocaine and alcohol, as well as reduce drug-seeking behavior. This compound has also been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, this compound is relatively easy to synthesize and is readily available for research purposes. One limitation of using this compound is that it has primarily been studied in preclinical models, and more research is needed to determine its effectiveness in humans.
Direcciones Futuras
There are several future directions for research on N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide. One area of interest is in developing more potent and selective inhibitors of GABA transaminase, which may lead to more effective treatments for addiction and other neurological disorders. Additionally, more research is needed to determine the optimal dosing and administration of this compound in humans. Finally, there is potential for this compound to be used in combination with other medications or therapies to enhance its effectiveness in treating addiction and other disorders.
Métodos De Síntesis
N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide is synthesized through a multistep process that involves the reaction of several chemical reagents. The starting material for the synthesis is cyclopentanone, which is converted into the intermediate compound N-(3-bromopropyl)cyclopentanecarboxamide. This intermediate is then reacted with 4-fluoroaniline in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide has been extensively studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has also been investigated for its potential to treat other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. This compound has been shown to be effective in reducing drug-seeking behavior in preclinical studies and has also been studied in clinical trials.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-9-7-12(8-10-14)4-3-11-17-15(18)13-5-1-2-6-13/h7-10,13H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHRARUSLJIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-{[2-(4-fluorophenyl)-3-oxopiperazin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5290669.png)
![6-(cyclopentylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5290674.png)
![1-acetyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5290689.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5290691.png)
![7-[(cis-4-aminocyclohexyl)methyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5290695.png)
![2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5290705.png)
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![(3S*,4R*)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
